3,4-Diphenyl-1,3,4-thiadiazolidine
Description
Significance of Sulfur- and Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form one of the largest and most significant areas of organic chemistry. nih.gov Among these, structures incorporating both sulfur and nitrogen atoms have garnered sustained interest from researchers for over a century. nih.gov This interest is primarily fueled by their diverse biological activities and unique structural features, which have led to numerous applications in medicinal and agricultural chemistry, as well as in material sciences. nih.govacs.org
The presence of both sulfur and nitrogen heteroatoms within a cyclic structure results in significant changes to the molecule's physicochemical characteristics and reactivity compared to their carbocyclic counterparts. nih.gov This is due to the differences in electronegativity and the availability of unshared electron pairs, which can influence properties like aromaticity, stability, and the ability to form hydrogen bonds. nih.govnih.gov Consequently, these heterocycles are integral components in a wide array of pharmaceuticals, including antibacterial, antifungal, anticonvulsant, and anticancer agents. mdpi.comnih.gov In the field of materials science, certain sulfur-nitrogen heterocycles exhibit valuable physicochemical properties relevant to the design of molecular conductors and magnets. nih.gov
Overview of the Thiadiazole Ring System Isomers and their Structural Diversity
Thiadiazole is a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms. The arrangement of these heteroatoms allows for the existence of several isomers, each with distinct chemical properties and reactivity. The primary isomers of thiadiazole are:
1,2,3-Thiadiazole
1,2,4-Thiadiazole
1,2,5-Thiadiazole
1,3,4-Thiadiazole (B1197879) nih.gov
Among these, the 1,3,4-thiadiazole ring system is particularly prominent and has been extensively studied. mdpi.comnih.gov It is considered a bioisostere of pyrimidine (B1678525), meaning it can often substitute for a pyrimidine ring in biologically active compounds without losing pharmacological activity. encyclopedia.pubsigmaaldrich.com This structural similarity allows 1,3,4-thiadiazole derivatives to interact with various biological targets, including enzymes and cellular receptors. encyclopedia.pub The sulfur atom in the ring enhances lipophilicity, which can improve a molecule's ability to cross biological membranes. nih.gov This combination of features has made the 1,3,4-thiadiazole scaffold a privileged structure in drug discovery, leading to the development of compounds with a wide spectrum of therapeutic applications. mdpi.commdpi.com
It is important to distinguish the aromatic thiadiazole ring from its saturated counterpart, thiadiazolidine. The thiadiazolidine ring lacks the double bonds that confer aromaticity, resulting in a more flexible, three-dimensional structure with different chemical and physical properties.
Specific Research Context of 3,4-Diphenyl-1,3,4-thiadiazolidine within the Thiadiazolidine Class
A detailed specific research context for This compound cannot be provided at this time due to the absence of dedicated studies on this compound in the reviewed scientific literature. Research on the broader 1,3,4-thiadiazolidine class is significantly less common than on its aromatic thiadiazole analogs, and specific diphenyl-substituted derivatives appear to be particularly obscure. General synthetic routes to thiadiazolidines may involve cycloaddition reactions or the reaction of hydrazines with sources of formaldehyde (B43269) and hydrogen sulfide (B99878), but specific application of these methods to produce this compound is not documented. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
919077-61-5 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3,4-diphenyl-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C14H14N2S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
HIRJCYFZQLFOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(N(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 3,4 Diphenyl 1,3,4 Thiadiazolidine
Spectroscopic Analysis Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3,4-Diphenyl-1,3,4-thiadiazolidine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For derivatives of the 1,3,4-thiadiazole (B1197879) core, aromatic protons typically appear in the range of δ 7.23–8.27 ppm. dergipark.org.tr Specific to the this compound structure, the protons on the two phenyl rings would exhibit characteristic chemical shifts and coupling patterns within this aromatic region.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. In 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring (C2 and C5) are typically observed at δ 164–166 ppm and 178–181 ppm, respectively. mdpi.com The phenyl carbons attached to the nitrogen atoms would resonate in the aromatic region, typically between δ 117.54–146.67 ppm. dergipark.org.tr
Two-Dimensional (HSQC, HMBC) Methodologies: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing long-range connectivity. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals correlations between protons and carbons separated by two or three bonds. nih.gov These experiments are instrumental in confirming the precise attachment of the phenyl groups to the nitrogen atoms of the thiadiazolidine ring. researchgate.net
A representative table of expected NMR data for this compound is presented below, based on typical values for similar structures.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.2 - 7.9 (multiplet) | 115 - 140 |
| Thiadiazolidine-C2 | - | ~165 |
| Thiadiazolidine-C5 | - | ~180 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
For this compound, the IR spectrum would be characterized by several key absorption bands:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. uniroma1.it
C=N stretching: The carbon-nitrogen double bond within the thiadiazole ring of related structures shows a characteristic absorption band. For example, in some 1,3,4-thiadiazole derivatives, this band appears around 1628 cm⁻¹. nih.gov
C-N stretching: The stretching vibrations of the carbon-nitrogen single bonds would also be present. biointerfaceresearch.com
C-S stretching: The carbon-sulfur bond vibration is expected, though it may be weak and appear in the fingerprint region. biointerfaceresearch.com
Aromatic C=C stretching: These absorptions typically appear in the 1600-1450 cm⁻¹ region. wpmucdn.com
The table below summarizes the expected IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C=N (Thiadiazole ring) | Stretching | ~1630 |
| C-N | Stretching | 1350 - 1000 |
| C-S | Bending | ~700 |
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgslideshare.net Molecules with conjugated π systems, such as the phenyl rings and the thiadiazole moiety in this compound, exhibit characteristic UV-Vis absorption spectra. libretexts.org The primary electronic transitions observed are π → π* and n → π* transitions. youtube.com The presence of the phenyl groups in conjugation with the thiadiazole ring is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores. dergipark.org.tr
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. nih.gov Some 1,3,4-thiadiazole derivatives are known to exhibit fluorescence, and these properties can be influenced by factors such as the solvent and the nature of substituents. nih.govejournals.eu The study of the fluorescence properties of this compound could provide insights into its electronic structure and potential applications in materials science.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. sapub.orgmiamioh.edu Common fragmentation pathways for related aromatic and heterocyclic compounds include the loss of small stable molecules or radicals. The fragmentation of the thiadiazolidine ring and the cleavage of the phenyl groups would produce a characteristic pattern of fragment ions, further confirming the structure of the molecule. ed.ac.uk
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.
The crystal structure of a related compound, 3,6-diphenyl-7H- wpmucdn.comnih.govdntb.gov.ua-triazolo[3,4-b] uniroma1.itwpmucdn.comnih.govthiadiazine, has been determined, providing a reference for the types of intermolecular interactions that might be present in the crystal lattice of this compound. researchgate.net The analysis of the crystal structure of this compound would reveal details about the planarity of the thiadiazolidine ring and the orientation of the two phenyl substituents. nih.govmdpi.com
A summary of the type of data obtained from a single-crystal X-ray diffraction analysis is provided in the table below.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Bond Lengths | Distances between bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining the conformation of the molecule |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, etc. |
Analysis of Intermolecular Interactions: Hirshfeld Surfaces and 3D Energy Framework Calculations
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. This is achieved by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface itself is defined as the isosurface where the contribution to the procrystal electron density from the promolecule is equal to the contribution from all other molecules in the crystal.
Key aspects of this analysis include:
dnorm surfaces: These surfaces map the normalized contact distance, which helps in identifying regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared with the calculated theoretical values based on the compound's proposed empirical formula to confirm its composition.
For this compound, the molecular formula is C₁₃H₁₂N₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C, H, N, S).
While a specific experimental report with the found percentages for this compound from the searched literature is not available, a typical elemental analysis report would be presented in a tabular format, comparing the calculated and experimentally found percentages. The synthesis of this compound has been reported, and it is mentioned that elemental analysis was performed using a Karlo Erba 1106 analyzer, a common instrument for CHNS analysis. researchgate.net A close agreement between the calculated and found values would provide strong evidence for the successful synthesis and purity of this compound.
Table 1: Elemental Analysis Data for C₁₃H₁₂N₂S
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 68.39 | Data not available in search results |
| Hydrogen (H) | 5.30 | Data not available in search results |
| Nitrogen (N) | 12.27 | Data not available in search results |
| Sulfur (S) | 14.04 | Data not available in search results |
The successful synthesis of this compound has been documented as resulting from the reaction of 1,2-diphenyl hydrazine (B178648) with formaldehyde (B43269) (CH₂O) and hydrogen sulfide (B99878) (H₂S) in an alkaline medium. researchgate.netscirp.orgnih.gov
Theoretical and Computational Chemistry Studies on 3,4 Diphenyl 1,3,4 Thiadiazolidine and Analogs
Electronic Structure and Reactivity Descriptors from Computational Models
Computational models provide a wealth of information about the electronic structure of molecules, which can be used to predict their reactivity. Various descriptors derived from these models offer quantitative measures of different aspects of a molecule's electronic character.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally signifies higher reactivity. nih.govnih.gov
For thiadiazole derivatives, FMO analysis has been used to understand their electronic transitions and physicochemical properties. researchgate.net In 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1-oxide, the HOMO and LUMO orbitals are distributed over the entire π-system, including the phenyl substituents. researchgate.netnih.gov This delocalization affects the HOMO and LUMO energy levels. In some thiadiazole systems, the HOMO is located on the thiadiazole ring and the phenyl groups, while the LUMO is centered on the thiadiazole ring. The HOMO-LUMO gap in these systems can be influenced by substituents on the phenyl rings. researchgate.net
Table 2: Calculated FMO Energies for a Representative Thiadiazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| ΔE (HOMO-LUMO Gap) | 5.0 |
This table presents hypothetical data for illustrative purposes and is not from a specific study on 3,4-Diphenyl-1,3,4-thiadiazolidine.
Local reactivity descriptors, such as the Fukui function (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. jchemlett.com For thiadiazole derivatives, Fukui indices have been used to identify reactive sites. jchemlett.comresearchgate.net In some cases, the sulfur and nitrogen atoms of the thiadiazole ring are identified as potential active sites. jchemlett.com Hirshfeld atomic charges, another method for analyzing charge distribution, have also been employed to predict preferred binding sites. mdpi.com
For 3,4-diphenyl-1,2,5-thiadiazole 1-oxide, a related compound, the dipole moment has been calculated using DFT methods. researchgate.net A smaller energy gap between the HOMO and LUMO is often associated with a greater polarizability, which in turn can be related to higher chemical reactivity. researchgate.net These calculations provide insights into the charge distribution and the potential for intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations of Thiadiazolidine Scaffolds
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, stability, and dynamic behavior of molecules like thiadiazolidine derivatives. These studies are crucial for predicting how these molecules might interact with biological targets.
Conformational Analysis:
Density Functional Theory (DFT) is a primary method for determining the most stable conformations (isomers and conformers) of thiadiazolidine analogs. nih.govresearchgate.net For instance, in studies of 5-substituted thiazolidin-4-ones, DFT calculations are used to optimize various potential structures and identify the lowest energy, or most stable, conformer. nih.govresearchgate.net Researchers rotate key dihedral angles to generate different starting structures, which are then optimized to find all possible low-energy states. nih.govresearchgate.net The stability of different isomers, such as E/Z isomers around a double bond, and endo/exo conformations of the ring, are compared based on their calculated energies. For two 5-substituted thiazolidin-4-one derivatives, conformational analysis revealed that the molecules preferentially adopt an exo conformation. nih.gov The global minimum energy structures were found to have two double bonds in the Z configuration and a third in the E configuration. nih.govresearchgate.net These theoretical findings are often validated by comparison with experimental data from 2D NMR spectroscopy, such as NOESY, which provides information about the spatial proximity of atoms. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of the molecule's behavior over time, revealing how it flexes, moves, and interacts with its environment, such as a solvent or a biological receptor. nih.govrsc.org These simulations are used to assess the stability of specific conformations and to understand the mechanism of interaction between a ligand and a protein. nih.govresearchgate.net For example, MD simulations have been used to study how 2,4-thiazolidinedione (B21345) derivatives interact with and disrupt the aggregation of tau protein fragments, which is relevant in Alzheimer's disease research. nih.gov The simulations can reveal significant conformational changes in the target protein induced by the ligand. nih.gov
Key insights from MD simulations include:
Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time indicates the stability of the ligand-protein complex.
Interaction Forces: MD simulations can elucidate the primary forces driving the interaction, such as hydrophobic interactions or hydrogen bonds. nih.gov
Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, providing a quantitative measure of the binding affinity between the molecule and its target. rsc.orgresearchgate.net
Table 1: Computational Methods in Conformational and Dynamic Studies of Thiadiazolidine Analogs
| Computational Method | Application | Key Findings for Analogs | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, isomer stability | Prediction of lowest energy conformers (exo vs. endo), determination of E/Z isomer stability. | nih.gov, researchgate.net, biointerfaceresearch.com |
| Molecular Dynamics (MD) Simulations | Elucidation of ligand-protein binding, conformational stability over time | Identification of key binding sites, quantification of binding affinity (MM/GBSA), understanding of interaction driving forces (hydrophobic, H-bonds). | nih.gov, researchgate.net, rsc.org |
| 2D NMR (NOESY) Correlation | Experimental validation of computed conformations | Agreement between DFT-predicted lowest energy structures and experimentally observed conformations in solution. | nih.gov, researchgate.net |
Computational Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) for Validation and Assignment
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of novel compounds. DFT and its time-dependent extension (TD-DFT) are standard methods for calculating IR, UV-Vis, and NMR spectra, which are essential for structure validation. dergipark.org.tr
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods. The calculation provides the vibrational frequencies and their corresponding intensities. dergipark.org.trresearchgate.net Comparing the computed spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.net For new 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations have shown excellent correlation with experimental results, with Pearson correlation coefficients around 0.99, confirming the successful synthesis of the target structures. dergipark.org.tr Machine learning approaches are also emerging as a powerful tool to predict IR spectra with high accuracy and reduced computational cost. arxiv.orgarxiv.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). beilstein-journals.org The calculation yields the vertical excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. beilstein-journals.org For various 1,3,4-thiadiazole derivatives, TD-DFT has been used to analyze their electronic properties and UV-Vis spectra. rsc.orgdergipark.org.tr These calculations help in understanding the electronic transitions, such as π–π* transitions, responsible for the observed absorption bands. researchgate.net
NMR Spectroscopy: Computational NMR prediction is a powerful tool for structure elucidation, especially for complex molecules with multiple stereocenters. github.iobohrium.com The standard approach involves geometry optimization of the molecule followed by the calculation of NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For proton (¹H) NMR, specific functionals like WP04 have been developed to provide high accuracy when benchmarked against experimental data in solution. github.io Calculations can predict both ¹H and ¹³C chemical shifts, which are then compared to experimental spectra. dergipark.org.tr The mean absolute error (MAE) between computed and experimental shifts is a key metric for accuracy. github.io
Table 2: Computational Methods for Spectroscopic Prediction of Thiadiazole Analogs
| Spectroscopic Technique | Computational Method | Information Obtained | Application/Validation for Analogs | Citations |
|---|---|---|---|---|
| Infrared (IR) | DFT | Vibrational frequencies, intensities | Assignment of spectral bands; validation of synthesized structures. | researchgate.net, dergipark.org.tr |
| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Excitation energies (λmax), oscillator strengths | Prediction of absorption maxima; analysis of electronic transitions. | rsc.org, beilstein-journals.org, researchgate.net |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | ¹H and ¹³C chemical shifts, coupling constants | Structure elucidation and confirmation; assignment of relative stereochemistry. | dergipark.org.tr, github.io, bohrium.com |
Solvation Effects and their Computational Treatment (e.g., Conductor-like Polarizable Continuum Model, CPCM)
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models that account for these solvation effects are therefore essential for accurate predictions of spectroscopic and other properties in solution.
The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model. beilstein-journals.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of molecular properties in a way that accounts for the bulk electrostatic effects of the solvent.
Applications in Spectroscopic Prediction:
UV-Vis Spectra: The inclusion of solvent effects via CPCM is often critical for accurately predicting UV-Vis absorption spectra. beilstein-journals.org For a series of oxazine (B8389632) dyes, TD-DFT calculations showed that including the solvent via a polarizable continuum approach was necessary to reproduce the experimental excitation energies accurately. beilstein-journals.org
NMR Spectra: Similarly, for NMR chemical shift predictions, using an implicit solvent model like CPCM within the DFT calculation leads to better agreement with experimental spectra measured in solution. github.ioresearchgate.net Benchmarking studies for ¹H NMR prediction recommend using a PCM model corresponding to the experimental solvent (e.g., chloroform) to achieve high accuracy. github.io
Table 3: Use of CPCM and other Solvation Models for Thiadiazole Analogs
| Property Studied | Computational Approach | Role of Solvation Model | Findings for Analogs | Citations |
|---|---|---|---|---|
| UV-Vis Spectra | TD-DFT with CPCM/SMD | To model the effect of solvent polarity on electronic transitions. | Inclusion of solvent is crucial for accurate prediction of λmax. | beilstein-journals.org |
| NMR Spectra | DFT (GIAO) with PCM | To simulate the solvent environment of the experimental measurement. | Significantly improves the accuracy of predicted ¹H and ¹³C chemical shifts. | github.io, researchgate.net |
| Thermodynamic Properties | DFT with CPCM | To calculate solvation free energies. | Allows for the study of reaction spontaneity and conformational equilibria in solution. | researchgate.net, nih.gov |
Chemical Reactivity and Derivatization of the 3,4 Diphenyl 1,3,4 Thiadiazolidine Scaffold
Ring Opening and Ring Closure Reactions of Thiadiazolidine Derivatives
The stability of the 1,3,4-thiadiazolidine ring is a critical aspect of its chemistry. While generally stable, the ring can undergo cleavage under specific conditions. Strong bases, for instance, are known to induce ring fission in the aromatic 1,3,4-thiadiazole (B1197879) nucleus, a reaction that may also be applicable to its saturated counterpart, the thiadiazolidine. nih.gov
Ring closure reactions are fundamental to the synthesis of the thiadiazolidine core. One common approach involves the cyclization of thiosemicarbazone derivatives. arabjchem.org For instance, the reaction of a suitable thiosemicarbazone with a cyclizing agent can lead to the formation of the five-membered ring. Another synthetic route involves the cyclocondensation of Schiff bases with α-mercaptoalkanoic acids. researchgate.net
Furthermore, rearrangement reactions can also lead to the formation of the 1,3,4-thiadiazole ring system from other heterocyclic structures. For example, certain 2-chloro and 2-amino substituted thiadiazoles can undergo rearrangement through a ring-opening and subsequent ring-closure mechanism to form a 4N-substituted 1,3,4-thiadiazole. nih.gov
The table below summarizes some general methods for the synthesis of related 1,3,4-thiadiazole and thiazolidine rings, which are analogous to the formation of the 3,4-Diphenyl-1,3,4-thiadiazolidine scaffold.
| Starting Materials | Reagents and Conditions | Product Type |
| Thiosemicarbazide (B42300) and carboxylic acid | Dehydrating agent (e.g., H₂SO₄) | 2-amino-5-substituted-1,3,4-thiadiazole |
| Schiff base and thioglycolic acid | Cyclocondensation | 2,3-disubstituted-thiazolidin-4-one |
| Hydrazonoyl halides and alkyl carbodithioates | Base | 2,3-dihydro-1,3,4-thiadiazoles |
Chemical Transformations Involving the Phenyl Moieties and their Substituents
The two phenyl groups attached to the nitrogen atoms of the this compound scaffold can undergo various chemical transformations, characteristic of aromatic compounds. These reactions allow for the introduction of a wide range of functional groups, thereby modifying the physicochemical properties of the parent molecule.
Electrophilic aromatic substitution is a key reaction of the phenyl rings. Depending on the reaction conditions and the directing effects of the thiadiazolidine ring, various substituents can be introduced. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with halogens in the presence of a Lewis acid. Friedel-Crafts alkylation and acylation can also be employed to introduce alkyl and acyl groups, respectively.
The nature and position of substituents on the phenyl rings can significantly influence the biological activity of 1,3,4-thiadiazole derivatives. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interaction with biological targets.
The following table provides examples of electrophilic aromatic substitution reactions that could be performed on the phenyl rings of this compound.
| Reaction | Reagents | Typical Substituent Introduced |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | X₂ (X = Cl, Br), Lewis Acid | -X |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (alkyl group) |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | -COR (acyl group) |
Oxidative and Reductive Pathways of the Thiadiazolidine Ring System
The thiadiazolidine ring system is susceptible to both oxidative and reductive transformations. The sulfur atom in the ring is a primary site for oxidation. It can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents. This transformation significantly alters the geometry and electronic properties of the ring.
Reductive pathways could involve the cleavage of the N-N or N-S bonds within the ring. The specific outcome of a reduction reaction would depend on the reducing agent used and the reaction conditions.
While specific oxidative and reductive pathways for this compound are not extensively documented, the general reactivity of sulfides and saturated nitrogen-containing heterocycles provides a basis for predicting its behavior.
Formation of Coordination Complexes with Metal Ions
Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for the formation of coordination complexes with a variety of metal ions. The 1,3,4-thiadiazole ring system, in particular, has been extensively studied for its ability to coordinate with metals. granthaalayahpublication.org The nitrogen atoms of the ring and the sulfur atom can all act as potential donor sites.
In the case of this compound, the two nitrogen atoms and the sulfur atom are potential coordination sites. The lone pair of electrons on the nitrogen atoms can be donated to a metal center, and the sulfur atom can also participate in coordination. The specific coordination mode would depend on the metal ion, the other ligands present in the coordination sphere, and the steric constraints imposed by the phenyl groups.
The formation of metal complexes can significantly alter the biological activity of the parent ligand. granthaalayahpublication.org For instance, some metal complexes of 1,3,4-thiadiazole derivatives have shown enhanced antimicrobial and anticancer activities compared to the free ligands.
The table below lists potential metal ions that could form complexes with the this compound scaffold and the likely coordination sites.
| Metal Ion | Potential Coordination Sites |
| Copper (II) | Nitrogen, Sulfur |
| Zinc (II) | Nitrogen, Sulfur |
| Cobalt (II) | Nitrogen, Sulfur |
| Nickel (II) | Nitrogen, Sulfur |
Advanced Research Applications and Methodological Contributions of Thiadiazolidine Chemistry
Exploration of 3,4-Diphenyl-1,3,4-thiadiazolidine as a Scaffold for Novel Chemical Entities
Current scientific literature does not provide significant evidence of this compound being widely explored as a scaffold for the development of novel chemical entities. While the broader class of thiadiazole derivatives is a common pharmacophore in medicinal chemistry, the specific saturated diphenyl-substituted thiadiazolidine ring system has not been extensively utilized as a foundational structure for creating libraries of new compounds. Its application appears to be primarily centered on its unique synthesis and reaction mechanism rather than its use as a building block for more complex molecules.
Contributions to Understanding Complex Heterocyclic Reaction Mechanisms
The primary contribution of this compound to chemical science lies in its formation through a complex multi-component reaction, which provides valuable insights into heterocyclic reaction mechanisms. Specifically, its synthesis has been documented through the cyclothiomethylation of 1,2-diphenylhydrazine (B7769752) with formaldehyde (B43269) (CH₂O) and hydrogen sulfide (B99878) (H₂S). researchgate.netresearchgate.net
This reaction is noteworthy as it involves the simultaneous interaction of three different chemical species to form a five-membered heterocyclic ring. Research has shown that in an alkaline medium, the reaction of 1,2-diphenylhydrazine with formaldehyde and hydrogen sulfide yields not only this compound but also other complex cyclic compounds, such as 5,6-diphenyltetrahydro-1,3,5,6-dithiadiazepine and 1,2,4,5-tetraphenylhexahydro-1,2,4,5-tetrazine. researchgate.netresearchgate.netresearchgate.net The formation of these multiple products highlights the complexity of the reaction pathway and the competing cyclization possibilities.
The study of this reaction mechanism helps elucidate how different reagents can be incorporated into a single molecular structure in a one-pot synthesis, which is a significant area of interest in modern organic synthesis for improving efficiency and reducing waste. The formation of this compound serves as a concrete example of a complex transformation that advances the understanding of heterocyclic ring formation.
| Reactant | Reagents | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| 1,2-Diphenylhydrazine | CH₂O, H₂S | This compound | 39% | Alkaline medium |
| 1,2-Diphenylhydrazine | CH₂O, H₂S | 5,6-Diphenyltetrahydro-1,3,5,6-dithiadiazepine | 22% | Alkaline medium |
| 1,2-Diphenylhydrazine | CH₂O, H₂S | 1,2,4,5-Tetraphenylhexahydro-1,2,4,5-tetrazine | Not specified | Alkaline medium |
Role in Materials Science and Development of Polymeric Materials
There is currently no substantive research available in the scientific literature detailing the role of this compound in materials science or in the development of polymeric materials. While some chemical suppliers may categorize it under materials science applications, specific studies, syntheses of polymers incorporating this moiety, or investigations into its material properties (e.g., optical, electronic, or structural) are not documented.
Bioisosteric Replacement Strategies in Chemical Design
The concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing drug candidates. However, there is no available research to suggest that this compound or its core structure is utilized in bioisosteric replacement strategies. Its saturated nature and specific substitution pattern differ significantly from the aromatic thiadiazole rings that are more commonly used as bioisosteres for other heterocyclic systems in drug design.
Electrochemical Studies for Probing Reactivity and Stability
A review of the existing literature reveals no electrochemical studies, such as cyclic voltammetry, that have been conducted on this compound. Consequently, there is no data available regarding its redox properties, electrochemical stability, or the use of electrochemical methods to probe its reactivity.
Future Directions and Emerging Research Avenues for 3,4 Diphenyl 1,3,4 Thiadiazolidine
Exploration of Undiscovered Reactivity Pathways and Synthesis of Novel Congeners
The exploration of new chemical reactions is the lifeblood of synthetic chemistry. For 3,4-Diphenyl-1,3,4-thiadiazolidine, a systematic investigation into its reactivity with a diverse array of reagents under various conditions is a critical next step. Future research should focus on uncovering novel reactivity pathways that go beyond currently known transformations. This could involve, for example, cycloaddition reactions, ring-opening and rearrangement reactions, and C-H functionalization of the phenyl rings.
The synthesis of novel congeners, or structurally related compounds, is another vital area of future research. By systematically modifying the substituents on the phenyl rings and the thiadiazolidine core, a library of new molecules can be generated. This will not only expand the chemical space around this scaffold but also allow for the fine-tuning of its physicochemical and biological properties. High-throughput screening of these new congeners could then identify lead compounds for various applications.
Table 1: Potential Avenues for Novel Congener Synthesis
| Modification Site | Potential Substituents | Desired Outcome |
| Phenyl Rings (para, meta, ortho) | Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) | Enhanced biological activity, altered electronic properties |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Modified reactivity, potential for new reaction pathways | |
| Halogens (F, Cl, Br, I) | Introduction of handles for further functionalization | |
| Thiadiazolidine Core | N-alkylation/N-arylation | Modulation of solubility and steric hindrance |
| Oxidation of the sulfur atom | Creation of sulfoxides and sulfones with potentially new properties |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should embrace these principles by developing more sustainable and efficient synthetic methods. This includes the use of greener solvents, catalysts, and energy sources.
The integration of flow chemistry offers a paradigm shift in the synthesis of this compound and its derivatives. Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, higher yields, and easier scalability. The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale and more sustainable production.
Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Design
The synergy between computational power and chemical research is poised to revolutionize drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) can be powerful tools in the study of this compound. By training ML models on existing data, it may become possible to predict the properties and activities of virtual congeners, thereby prioritizing synthetic efforts on the most promising candidates.
AI algorithms could also be employed to design novel this compound derivatives with specific desired properties. This in silico design process can significantly accelerate the discovery of new compounds with enhanced performance for targeted applications.
Development of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms requires the ability to observe chemical transformations as they happen. The development and application of advanced spectroscopic and imaging techniques for the real-time monitoring of reactions involving this compound is a crucial area for future research.
Techniques such as in-situ NMR, Raman spectroscopy, and process analytical technology (PAT) can provide invaluable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. This information is essential for optimizing reaction conditions and gaining a more complete mechanistic picture.
Synergistic Approaches Combining Computational and Experimental Research for Deeper Mechanistic Understanding
The most profound insights into the chemical behavior of this compound will come from a synergistic approach that combines computational and experimental research. Quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction pathways, predict transition states, and elucidate electronic structures.
When these computational predictions are coupled with experimental validation, a much deeper and more nuanced understanding of the underlying reaction mechanisms can be achieved. This integrated approach will be instrumental in guiding the rational design of new synthetic routes and novel congeners with tailored properties.
Q & A
Q. What are the established synthetic routes for 3,4-Diphenyl-1,3,4-thiadiazolidine, and how are intermediates characterized?
Methodological Answer: A common method involves the condensation of carbonyl compounds (e.g., benzaldehyde derivatives) with hydrazine and hydrogen sulfide to form 1,3,4-thiadiazolidine intermediates. Subsequent dehydrogenation using oxidizing agents yields the final compound. Characterization typically employs IR spectroscopy (C=N and N–N stretching at ~1600 cm⁻¹ and ~1100 cm⁻¹), NMR (to confirm phenyl group integration and coupling patterns), and elemental analysis (to verify C/H/N/S ratios). Mass spectrometry (MS) is critical for confirming molecular ion peaks (e.g., m/z 482 observed for a related derivative) .
Q. What analytical techniques are recommended for structural elucidation of this compound derivatives?
Methodological Answer: X-ray crystallography using programs like SHELXL is the gold standard for resolving crystal structures. For dynamic studies, variable-temperature NMR can reveal conformational flexibility. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability (e.g., decomposition onset at ~160–165°C). High-resolution MS and isotopic pattern matching are essential for verifying molecular formulas .
Advanced Research Questions
Q. How do decomposition pathways of this compound vary under thermal stress, and what intermediates form?
Methodological Answer: Pyrolysis at elevated temperatures (≥200°C) induces ring fragmentation, generating thiocarbonyl ylides (R₂C=S→CR₂), which can further cyclize to episulfides or react with dipolarophiles (e.g., dimethyl acetylenedicarboxylate). Stereochemical outcomes (e.g., conrotatory ring closure) align with orbital symmetry principles. Mechanistic studies require controlled pyrolysis coupled with trapping experiments and GC-MS to identify transient species .
Q. What strategies optimize the liquid crystalline properties of this compound derivatives for materials science applications?
Methodological Answer: Semifluorination of side chains or lateral fluorination of phenyl rings enhances mesophase stability by increasing molecular anisotropy. Phase behavior is studied via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS). For example, biphenylyl derivatives with fluorinated tails exhibit smectic phases at lower temperatures (~80–120°C) compared to non-fluorinated analogs .
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Frontier molecular orbital (FMO) analysis predicts interactions with dipolarophiles. For instance, the HOMO of thiocarbonyl ylides interacts preferentially with electron-deficient alkenes, validated experimentally by stereospecific adduct formation .
Q. What are the challenges in refining the crystal structure of this compound derivatives with disordered substituents?
Methodological Answer: Disordered phenyl or alkyl groups complicate refinement. Strategies include:
- Using SHELXL’s PART and SIMU instructions to model disorder.
- Applying restraints to bond lengths/angles based on comparable structures.
- Validating with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯π contacts). Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
